molecular formula C23H24N6O2 B10917782 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10917782
M. Wt: 416.5 g/mol
InChI Key: AXGWAEVZUQBXCR-UHFFFAOYSA-N
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Description

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, an oxazolo-pyridine core, and a pyrrolidinyl-benzyl moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazolo-pyridine core, the introduction of the pyrazole ring, and the attachment of the pyrrolidinyl-benzyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and solubility.

    Substitution: This reaction can replace specific atoms or groups within the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of analogs with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with specific biological targets, making it useful in biochemical assays and cellular studies.

    Medicine: Its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities, are being explored in preclinical and clinical studies.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter ion channel function, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: This compound shares a similar pyrazole and pyridine core but differs in its functional groups and overall structure.

    3,5-bis(1,2,3-triazol-4-yl)pyridine: This compound has a similar pyridine core but features triazole rings instead of pyrazole and oxazolo groups.

Uniqueness

The uniqueness of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its specific combination of structural features, which confer distinct biological activities and pharmacological properties. Its ability to interact with multiple molecular targets and modulate various cellular pathways makes it a promising candidate for therapeutic development.

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24N6O2/c1-15-21-19(11-20(26-23(21)31-27-15)17-13-25-28(2)14-17)22(30)24-12-16-5-7-18(8-6-16)29-9-3-4-10-29/h5-8,11,13-14H,3-4,9-10,12H2,1-2H3,(H,24,30)

InChI Key

AXGWAEVZUQBXCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NCC4=CC=C(C=C4)N5CCCC5

Origin of Product

United States

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